Malathion Diacid-d6 Dipotassium Salt
Description
Historical Context and Development
The development of Malathion Diacid-d6 Dipotassium Salt is rooted in advancements in isotopic labeling techniques and the growing need for accurate pesticide residue analysis. Malathion itself was first synthesized in the 1950s as a less toxic alternative to parathion, with its metabolic pathways elucidated in subsequent decades. The introduction of deuterium-labeled internal standards emerged in the late 20th century, driven by the limitations of traditional analytical methods in distinguishing analytes from matrix effects.
By the early 2000s, deuterated analogs like this compound became essential for isotope dilution mass spectrometry (IDMS), a method that corrects for analyte loss during sample preparation. This innovation addressed challenges in regulatory compliance and environmental monitoring, particularly for organophosphates with complex degradation pathways.
Key Milestones:
- 1950s : Synthesis of malathion as a broad-spectrum insecticide.
- 1980s–1990s : Characterization of malathion’s metabolic pathway, identifying diacid metabolites as terminal degradation products.
- 2000s : Adoption of deuterium-labeled standards to enhance analytical precision in pesticide residue analysis.
Position in Organophosphate Chemistry
This compound belongs to the organophosphate class, characterized by a central phosphorus atom bonded to sulfur and oxygen groups. Its structure derives from malathion diacid, formed via hydrolysis of malathion’s ester bonds by carboxylesterases. The deuterated variant maintains the core phosphorodithioate structure but substitutes six hydrogen atoms with deuterium at the methyl groups adjacent to the phosphorus atom.
Structural Comparison:
| Property | Malathion Diacid | This compound |
|---|---|---|
| Molecular Formula | C₆H₁₁O₆PS₂ | C₆H₃D₆K₂O₆PS₂ |
| Molecular Weight | 274.24 g/mol | 356.47 g/mol |
| Key Functional Groups | Phosphorodithioate, carboxylate | Deuterated phosphorodithioate, dipotassium carboxylate |
This structural fidelity ensures that the deuterated compound mirrors the reactivity and chromatographic behavior of native malathion diacid, making it indispensable for quantitative analysis.
Relationship to Malathion and Metabolite Pathways
This compound is intrinsically linked to the environmental and metabolic fate of malathion. Upon application, malathion undergoes rapid hydrolysis via carboxylesterases, yielding malathion monocarboxylic acid and subsequently malathion diacid. These metabolites are critical markers for assessing malathion exposure and environmental persistence.
Degradation Pathway:
- Malathion → Malathion Monoacid (via esterase cleavage).
- Malathion Monoacid → Malathion Diacid (further hydrolysis).
- Diacid → Succinic Acid Derivatives (microbial mineralization).
The deuterated diacid serves as a tracer in studying these pathways, enabling researchers to differentiate endogenous metabolites from exogenous contaminants in complex samples. For example, in soil and water systems, its use has clarified the rate of malathion mineralization under varying pH and microbial conditions.
Significance as a Deuterium-Labeled Reference Standard
The incorporation of deuterium into this compound addresses a fundamental challenge in mass spectrometry: matrix-induced signal suppression or enhancement. By co-eluting with the target analyte, the deuterated standard compensates for ionization inefficiencies, improving quantification accuracy.
Advantages of Deuterium Labeling:
- Isotopic Distinction : A mass difference of 6 Da (due to six deuterium atoms) allows clear separation in mass spectra.
- Chemical Stability : Deuterium’s low natural abundance (0.015%) minimizes interference from background signals.
- Cost-Effectiveness : Compared to ¹³C- or ¹⁵N-labeled analogs, deuterated standards are synthetically accessible and economically viable.
Applications span regulatory testing, environmental monitoring, and pharmacokinetic studies. For instance, the U.S. Environmental Protection Agency (EPA) mandates the use of such standards in pesticide residue analysis to ensure compliance with tolerance levels.
Properties
Molecular Formula |
C₆H₃D₆K₂O₆PS₂ |
|---|---|
Molecular Weight |
356.47 |
Synonyms |
2-[[(Dimethoxy-d6)phosphinothioyl]thio]butanedioic Acid Dipotassium Salt; Mercapto-O,O-(dimethyl-d6) phosphorodithioate Succinic Acid Dipotassium Salt; 2-[[(Dimethoxy-d6)phosphorothioyl]sulfanyl]succinic Acid Dipotassium Salt; Malathiondicarboxylic A |
Origin of Product |
United States |
Comparison with Similar Compounds
Malathion Diacid Dipotassium Salt (Non-Deuterated)
- Molecular Formula : C₆H₉K₂O₆PS₂
- Molecular Weight : 350.43
- Key Differences: The non-deuterated form lacks isotopic labeling, making it indistinguishable from environmental malathion diacid metabolites during mass spectrometry analysis. Purity exceeds 95% (HPLC), suitable for calibration standards in environmental monitoring .
Malathion-d6
- Molecular Formula : C₁₀H₁₃D₆O₆PS₂
- Molecular Weight : 336.39
- Key Differences :
- Malathion-d6 retains the ethyl ester groups of the parent pesticide, whereas Malathion Diacid-d6 Dipotassium Salt is a hydrolyzed metabolite.
- Used to study malathion pharmacokinetics and metabolic pathways, while the diacid derivative tracks environmental degradation .
- Lower water solubility compared to the dipotassium salt form due to the absence of ionic groups.
Malathion α-Monoacid-d5
- Molecular Formula : C₈H₁₀D₅O₆PS₂
- Molecular Weight : 307.34
- Key Differences: Represents an intermediate hydrolysis product of malathion, retaining one ethyl ester group. Less polar than the diacid form, influencing its chromatographic retention times and environmental mobility. Not available as a dipotassium salt, limiting its solubility in aqueous systems compared to this compound .
Comparative Data Table
*N/S: Not specified in available sources.
Preparation Methods
Deuterated Intermediate Synthesis via Phosphorodithioate Formation
The core synthesis involves substituting six hydrogen atoms in the dimethyl groups of malathion diacid with deuterium. The process begins with the preparation of O,O-dimethyl-d6 phosphorodithioic acid (DMDTPA-d6), a key intermediate:
Step 1: Reaction of Phosphorus Pentasulfide with Deuterated Methanol
Phosphorus pentasulfide (P₄S₁₀) reacts with deuterated methanol (CD₃OD) in toluene at 25–50°C to form O,O-dimethyl-d6 phosphorodithioic acid (DMDTPA-d6):
Key Conditions :
Step 2: Purification via Ammonia Salt Formation
Crude DMDTPA-d6 is dissolved in ethyl acetate, and ammonia gas is purged to precipitate DMDTPA-d6·NH₃ salt. Neutralization with concentrated H₂SO₄ yields purified DMDTPA-d6:
Condensation with Diethyl Maleate
DMDTPA-d6 reacts with diethyl maleate at −30 to −25°C to form malathion-d6, which is hydrolyzed to malathion diacid-d6:
Step 3: Thiol-Ene Addition
Key Conditions :
Step 4: Hydrolysis to Malathion Diacid-d6
Malathion-d6 undergoes base hydrolysis (1 M NaOH) to yield malathion diacid-d6, which is neutralized with KOH to form the dipotassium salt:
Deuterium Incorporation and Isotopic Purity
Selection of Deuterated Reagents
Analytical Validation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Absence of signals at δ 3.6–3.8 ppm confirms deuterium substitution.
-
³¹P NMR : Single peak at δ 45–50 ppm verifies phosphorodithioate structure.
High-Resolution Mass Spectrometry (HRMS) :
Purification and Yield Optimization
Crystallization Techniques
Yield Data
| Step | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| DMDTPA-d6 synthesis | 82 | 90 | |
| Thiol-ene addition | 75 | 88 | |
| Hydrolysis & salt formation | 90 | 95 |
Challenges and Solutions in Industrial-Scale Synthesis
Q & A
Q. How is Malathion Diacid-d6 Dipotassium Salt synthesized and characterized for research applications?
Methodological Answer:
- Synthesis : The compound is derived from malathion diacid via isotopic labeling (deuterium substitution at six positions, denoted as -d6) followed by neutralization with potassium hydroxide. The reaction is monitored using pH titration to ensure complete salt formation.
- Characterization : Key techniques include:
Q. What analytical methods are recommended for quantifying this compound in environmental matrices?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges for aqueous samples. For soil/sediment, employ Soxhlet extraction with acetonitrile.
- Quantification :
Q. How does this compound behave in aqueous solutions under varying pH conditions?
Methodological Answer:
- Experimental Design :
- Prepare solutions at pH 2–12 using HCl/NaOH buffers.
- Monitor stability via UV-Vis spectroscopy (absorbance at 260 nm) and ion chromatography to track potassium dissociation.
- Key Insight : The compound remains stable in neutral to slightly alkaline conditions (pH 7–9) but hydrolyzes rapidly in acidic environments (pH < 4), releasing malathion diacid .
Advanced Research Questions
Q. How can isotopic labeling (-d6) be leveraged to study metabolic pathways of malathion in aquatic organisms?
Methodological Answer:
- Experimental Design :
- Expose model organisms (e.g., Daphnia magna) to this compound.
- Use LC-HRMS (High-Resolution Mass Spectrometry) to track deuterium-labeled metabolites in tissue homogenates.
- Data Interpretation : Compare fragmentation patterns of deuterated vs. non-deuterated ions to distinguish parent compounds from metabolites .
Q. What are the potential artifacts in toxicity studies due to matrix effects when using deuterated analogs?
Methodological Answer:
- Risk Mitigation :
- Validate analytical methods with isotopic dilution assays to correct for signal suppression/enhancement in complex matrices (e.g., soil, biological fluids).
- Conduct cross-validation using non-deuterated standards to confirm quantification accuracy .
Q. How do environmental factors (e.g., temperature, UV exposure) influence the degradation kinetics of this compound?
Methodological Answer:
- Degradation Studies :
Data Contradiction and Resolution
Q. Discrepancies in reported toxicity thresholds for dipotassium salts in aquatic ecosystems: How to reconcile conflicting results?
Resolution Strategy :
Q. Inconsistent recovery rates during SPE extraction: What methodological adjustments improve reproducibility?
Resolution Strategy :
- Optimization Steps :
- Adjust SPE cartridge conditioning (e.g., methanol vs. acetonitrile).
- Include a post-extraction cleanup step with graphitized carbon black to remove humic acids.
- Validate with spiked recovery experiments at low (0.1 ppm) and high (10 ppm) concentrations .
Research Design Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₆H₉K₂O₆PS₂ | |
| Solubility in Water | 25 g/L (20°C) | |
| Stability | Stable at -20°C; hydrolyzes at pH < 4 |
Q. Table 2. Recommended Analytical Methods for Environmental Monitoring
| Matrix | Method | LOD/LOQ | Key Parameters |
|---|---|---|---|
| Water | LC-MS/MS | 0.01 µg/L / 0.1 µg/L | Collision energy: 20 eV |
| Soil | GC-MS (derivatized) | 0.1 µg/kg / 1 µg/kg | Derivatization: BSTFA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
